2-Bromo-5-methylpyridine

Catalog No.
S666914
CAS No.
3510-66-5
M.F
C6H6BrN
M. Wt
172.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-methylpyridine

CAS Number

3510-66-5

Product Name

2-Bromo-5-methylpyridine

IUPAC Name

2-bromo-5-methylpyridine

Molecular Formula

C6H6BrN

Molecular Weight

172.02 g/mol

InChI

InChI=1S/C6H6BrN/c1-5-2-3-6(7)8-4-5/h2-4H,1H3

InChI Key

YWNJQQNBJQUKME-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)Br

Synonyms

2-Bromo-5-methylpyridine; 6-Bromo-3-picoline; 5-Methyl-2-bromopyridine;

Canonical SMILES

CC1=CN=C(C=C1)Br

Precursor for Bipyridine and Terpyridine Derivatives

One prominent research application of 2-Bromo-5-methylpyridine involves its role as a precursor in the synthesis of bipyridine and terpyridine derivatives. These bipyridine and terpyridine molecules, containing two or three pyridine rings linked together, respectively, possess valuable properties in various scientific fields.

  • 5,5'-dimethyl-2,2'-bipyridine: This bipyridine derivative exhibits chelating properties, meaning it can form strong bonds with metal ions. This characteristic makes it a valuable ligand in coordination chemistry research, particularly in the development of catalysts and sensors [].
  • 5-methyl-2,2′:6′,2″-terpyridine: This terpyridine derivative displays strong fluorescence properties, making it a useful tool in photochemical and biological studies. Researchers utilize it in applications such as labelling biomolecules and studying cellular processes [].
  • 5-bromo-5″-methyl-2,2′:6′,2″-terpyridine: This brominated terpyridine derivative combines the chelating properties of the bipyridine and the fluorescence properties of the terpyridine. This unique combination makes it a potential candidate for developing multifunctional materials for various research applications [].

2-Bromo-5-methylpyridine is an organic compound with the molecular formula C6_6H6_6BrN and a CAS number of 3510-66-5. It is characterized by a pyridine ring substituted with a bromine atom at the second position and a methyl group at the fifth position. This compound appears as a light yellow solid with a melting point of approximately 40-45 °C and a boiling point of 95-96 °C at reduced pressure (12.5 mmHg) . Its structure contributes to its reactivity and versatility in various

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, making it useful in synthesizing other organic compounds.
  • Coupling Reactions: It can undergo coupling reactions, which are essential in the formation of complex molecules.
  • Oxidation Reactions: The compound can react with strong oxidizing agents, such as potassium permanganate, although care must be taken due to the potential for violent reactions under certain conditions .

The synthesis of 2-Bromo-5-methylpyridine typically involves bromination reactions. A common method includes:

  • Starting Material: 2-Amino-5-methylpyridine is used as the precursor.
  • Bromination: The precursor is treated with bromine in the presence of hydrobromic acid. This process involves controlling the temperature and pH to ensure successful bromination without decomposition .
  • Isolation: After completion, the product is isolated through crystallization or extraction methods.

This synthetic route highlights the compound's accessibility for laboratory and industrial applications.

2-Bromo-5-methylpyridine serves multiple roles in organic synthesis:

  • Intermediate in Synthesis: It is used as an intermediate for producing various heterocyclic compounds, including bipyridines and terpyridines .
  • Reagent in Laboratory Research: Its reactivity makes it valuable for laboratory experiments aimed at developing new chemical entities.
  • Pharmaceutical

Interaction studies involving 2-Bromo-5-methylpyridine focus primarily on its reactivity with other chemical agents. For instance:

  • Reactivity with Oxidizing Agents: The compound shows significant reactivity when mixed with strong oxidizers, indicating a need for caution during handling.
  • Compatibility with Nucleophiles: Studies demonstrate its ability to react favorably with various nucleophiles, leading to diverse product formations .

These interactions underline its utility in synthetic chemistry while also emphasizing safety considerations.

Several compounds share structural similarities with 2-Bromo-5-methylpyridine. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Chloro-5-methylpyridineChlorine instead of bromineGenerally less reactive than brominated analogs
3-Bromo-5-methylpyridineBromine at the third positionDifferent regioselectivity affects reactivity
2-Bromo-4-methylpyridineBromine at the second position with methyl at fourthPotentially different biological activities
5-MethylpyridineNo halogen substitutionServes as a simpler precursor for various reactions

These comparisons highlight the unique positioning of bromine in 2-Bromo-5-methylpyridine, which significantly influences its chemical behavior and applications.

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3510-66-5

Wikipedia

2-Bromo-5-methylpyridine

Dates

Modify: 2023-09-17

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